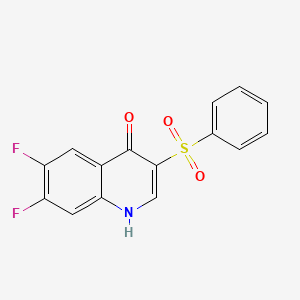

6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6,7-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NO3S/c16-11-6-10-13(7-12(11)17)18-8-14(15(10)19)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVMRMYADVPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7-Difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a quinoline backbone with difluoromethyl and phenylsulfonyl substituents, which contribute to its pharmacological properties. The structural formula can be represented as follows:

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of this compound against various pathogens, making it a candidate for further development in antibiotic therapies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50/EC50 Values | Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | 5.0 µM | COX-2 | |

| Antioxidant Activity | 15 µM | DPPH Radical Scavenging | |

| Antimicrobial Activity | 8 µg/mL | Staphylococcus aureus |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis by inhibiting COX enzymes and decreasing prostaglandin levels.

- Anticancer Potential : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), suggesting potential as an anticancer agent through apoptosis induction.

- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative damage, highlighting its potential application in neurodegenerative diseases such as Alzheimer's.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is , with a molecular weight of approximately 429.4 g/mol. The compound features a quinoline core that enhances its biological activity due to the following structural characteristics:

- Fluorine Atoms : Increase lipophilicity and influence biological interactions.

- Phenylsulfonyl Group : Enhances reactivity and potential for enzyme inhibition.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various diseases, particularly cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Key Findings :

- Enzyme Inhibition : Research indicates that this compound exhibits moderate inhibitory activity against various kinases, which are crucial in cell signaling pathways related to cancer progression .

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Various kinases | Moderate |

Antimicrobial Activity

The compound shows promise in antimicrobial applications. Its unique structure may enhance antibacterial properties, making it a candidate for developing new antibiotics.

Case Study :

A study highlighted the compound's effectiveness against resistant bacterial strains, suggesting that modifications to its structure could lead to improved efficacy .

Fluorescent Probes

Due to its photophysical properties, this compound has been investigated as a fluorescent probe in biological imaging. Its ability to bind selectively to certain cellular components can aid in visualizing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Fluorinated Analogues

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 70032-17-6) Key Features: Retains a single fluorine at position 6 and replaces the phenylsulfonyl group with a carboxylic acid. Impact: The carboxylic acid enhances water solubility but reduces membrane permeability.

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Key Features: Features a sulfanyl (thioether) group instead of sulfonyl and a 4-hydroxy substituent. Impact: The sulfanyl group increases lipophilicity, while the hydroxyl group may improve target binding via hydrogen bonding. This derivative highlights the role of sulfur-based substituents in modulating pharmacokinetics .

Sulfonyl-Modified Analogues

3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one (CAS: 1326863-34-6) Key Features: Incorporates a 3,4-dimethylphenylsulfonyl group and a methyl substituent at position 1. The molecular weight (363.38 g/mol) is higher than the parent compound, reflecting added complexity .

3-((3-Chlorophenyl)sulfonyl)-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one (CAS: 1326845-99-1) Key Features: Substitutes the phenylsulfonyl group with a 3-chlorophenylsulfonyl moiety and adds a 3-fluorobenzyl group at position 1. The fluorobenzyl group could further enhance metabolic stability .

Non-Fluorinated Quinolinones

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 129686-99-3) Key Features: Lacks fluorine atoms and replaces sulfonyl with a carboxylic acid. Carboxylic acids are common in antimicrobial agents but may limit oral bioavailability due to ionization .

6,7-Methylenedioxy-4-(2,5-dimethoxyphenyl)quinolin-2(1H)-one Key Features: Replaces fluorine with a methylenedioxy group (a bioisostere of fluorine) and adds methoxy substituents on the 4-phenyl ring. Impact: Methylenedioxy groups mimic fluorine’s electronic effects while improving π-π stacking interactions. Methoxy groups enhance solubility but may reduce metabolic stability .

Physicochemical Properties and Drug-Likeness

Q & A

Q. What are the primary synthetic routes for 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfonic acids under argon at 80°C using tert-butyl hydroperoxide (TBHP) as a radical initiator. This method yields 6,7-difluoro derivatives in good-to-excellent yields, though steric hindrance from aliphatic sulfonic acids (e.g., methanesulfonic acid) may prevent cyclization . Alternative routes include one-pot Michael addition–elimination followed by palladium-catalyzed Buchwald–Hartwig amination, which avoids harsh conditions and enables functional group diversity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally similar quinolones, where dihedral angles between fused rings and π-π stacking interactions were quantified .

Q. How can researchers ensure reproducibility in synthesizing sulfone-containing 4-quinolones?

- Methodological Answer : Key factors include strict control of reaction atmosphere (e.g., argon for radical stability), stoichiometric ratios of TBHP to substrates, and purification via column chromatography. Electron-withdrawing groups on aromatic rings enhance cyclization efficiency, while sterically bulky substituents require adjusted reaction times or temperatures .

Advanced Research Questions

Q. How can conflicting data on reaction yields with aliphatic vs. aromatic sulfonic acids be resolved?

- Methodological Answer : Aliphatic sulfonic acids often fail due to steric hindrance during cyclization. Researchers should prioritize aromatic sulfonic acids with electron-donating groups (e.g., –OCH₃) to enhance reactivity. Computational modeling (e.g., DFT) can predict steric and electronic effects, while substituent screening via high-throughput experimentation identifies optimal candidates .

Q. What strategies optimize the pharmacokinetic properties of this compound for therapeutic applications?

- Methodological Answer : LogP values and water solubility can be modulated by introducing hydrophilic groups (e.g., hydroxyl or amine) during synthesis. For example, Schiff base intermediates derived from aniline and ethoxymethylene malonic ester yield water-soluble 4-quinolones with antiproliferative activity. Stability studies under physiological pH (e.g., 7.4) and metabolic profiling (e.g., cytochrome P450 assays) are critical for drug design .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state stability of this compound?

- Methodological Answer : X-ray crystallography reveals that N–H⋯N hydrogen bonds dimerize molecules, while π-π interactions between quinoline rings (centroid distances ~3.94 Å) enhance crystal packing. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, with degradation temperatures correlated to intermolecular bond strength .

Q. What computational tools are effective in predicting the bioactivity of fluorinated 4-quinolones?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., DNA gyrase for antimicrobial activity). Quantitative Structure-Activity Relationship (QSAR) studies using fluorine’s electronegativity and Hammett constants correlate substituent effects with bioactivity. ADMET predictors evaluate toxicity and bioavailability .

Methodological Considerations

Q. How should researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Combine multiple techniques:

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

- Compare experimental HRMS data with theoretical isotopic patterns to confirm molecular formula.

- Validate crystallographic data against Cambridge Structural Database (CSD) entries for analogous compounds .

Q. What safety protocols are critical when handling fluorinated and sulfonylated quinolones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.